1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-4,4a,5,6,7,7a-hexahydro-3H-pyrrolo[3,4-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-7-5-9-4-6(7)2-3-8(10)11/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFPIFDNDRZKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyrrolopyridine Precursors
A foundational approach involves the hydrogenation of unsaturated pyrrolo[3,4-b]pyridine intermediates. For example, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine serves as a key intermediate, which can be methylated at the N-1 position to introduce the methyl group. The stereoselective synthesis of this intermediate is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under high-pressure conditions (50–60 psi H₂), yielding the cis-fused octahydro product with >98% enantiomeric excess (ee). Subsequent N-methylation is performed using methyl iodide in the presence of potassium carbonate, achieving quantitative conversion at 60°C (Table 1).
Table 1: Hydrogenation and Methylation Conditions
| Step | Reagents/Catalyst | Temperature | Pressure | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Hydrogenation | Pd/C, H₂ | 25°C | 50 psi | 92 | >98 |
| Methylation | CH₃I, K₂CO₃ | 60°C | - | 95 | - |
TosMIC-Mediated Cyclization
An alternative route employs tosylmethyl isocyanide (TosMIC) to construct the pyrrole ring. Starting from dihydropyridone derivatives, TosMIC facilitates cyclization under basic conditions (DBU, THF) to form the pyrrolo[3,4-b]pyridine core. For instance, benzyl-protected dihydropyridone reacts with TosMIC to yield a bicyclic intermediate, which is subsequently hydrogenated and methylated. This method achieves a 58% yield for the cyclization step, with the final methylation step proceeding at 80°C using dimethyl sulfate (DMS) in DMF.
Functionalization of Preformed Bicyclic Scaffolds
Buchwald–Hartwig Amination
The introduction of the methyl group at the N-1 position is optimized via palladium-catalyzed amination. A 2-iodo-4-chloropyrrolopyridine intermediate undergoes chemoselective Suzuki–Miyaura cross-coupling at C-2, followed by Buchwald–Hartwig amination with methylamine. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, the reaction proceeds at 100°C in toluene, achieving an 85% yield for the methylated product (Table 2).
Table 2: Buchwald–Hartwig Methylation Parameters
| Catalyst | Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Toluene | 100°C | 85 |
Reductive Amination
Reductive amination offers a complementary pathway. A ketone-containing pyrrolopyridine is treated with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol, selectively reducing the imine intermediate to the secondary amine. This method is particularly effective for substrates sensitive to strong bases, providing yields of 78–82%.
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation
To enhance scalability, continuous flow reactors are employed for hydrogenation steps. A mixture of the unsaturated precursor and Pd/C catalyst is pumped through a heated reactor (40°C) under 30 bar H₂ pressure, achieving a space-time yield of 1.2 kg/L·h. This method reduces reaction times from 24 hours (batch) to 2 hours, with a 94% conversion rate.
Crystallization-Induced Diastereomer Resolution
For racemic mixtures, crystallization with chiral resolving agents like dibenzoyl tartaric acid ensures high enantiopurity. The diastereomeric salt is recrystallized from ethanol/water, yielding the desired (4aS,7aS)-enantiomer with 99% ee.
Challenges and Optimization
Regioselectivity in Methylation
Competing alkylation at the pyridone oxygen is mitigated by protecting the carbonyl group as a tert-butyldimethylsilyl (TBS) ether prior to methylation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the ketone without epimerization.
Byproduct Formation in TosMIC Reactions
Side products such as tricyclic azaindoles are minimized by controlling the reaction pH (<9) and temperature (<25°C) during cyclization.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Scientific Research Applications
Biological Activities
1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one is part of the larger family of pyrrolopyridinones, which have been shown to exhibit various biological activities:
- Analgesic and Sedative Effects : Research indicates that compounds with similar structures can act as analgesics and sedatives. The potential for 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one to be developed into pharmaceuticals targeting pain management or anxiety disorders is promising.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tubulin polymerization and kinase activity, mechanisms that are critical in cancer progression. Further investigation into its anticancer properties could lead to novel cancer therapeutics .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrrolopyridinone derivatives:
- Analgesic Activity : A series of derivatives were synthesized and tested for their analgesic effects. Results indicated significant pain relief comparable to established analgesics in animal models .
- Antitumor Activity : In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .
- Pharmacokinetics Studies : Interaction studies are essential for understanding how 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one interacts with biological targets such as enzymes or receptors. These studies typically focus on its absorption, distribution, metabolism, and excretion (ADME) profiles which are critical for drug development.
Mechanism of Action
The mechanism by which 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between 1-methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one and selected analogs:
Key Observations :
- The octahydro saturation in the target compound reduces aromaticity, enhancing metabolic stability compared to unsaturated analogs like pyrrolo[3,4-b]pyridine .
- Thiazolo derivatives (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) exhibit distinct electronic properties due to sulfur incorporation, enabling stronger hydrogen-bond interactions .
Biological Activity
1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one (CAS No. 1824441-69-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one features a bicyclic structure that contributes to its unique biological properties. The molecular weight of this compound is approximately 154.21 g/mol, and it is characterized by the following structural formula:
Table 1: Basic Properties of 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one
| Property | Value |
|---|---|
| CAS Number | 1824441-69-1 |
| Molecular Weight | 154.21 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrrolo derivatives, including those related to 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one. For instance, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor progression.
Case Study: FGFR Inhibition
A study reported that specific pyrrolo derivatives exhibited significant inhibitory activity against FGFRs, with IC50 values ranging from 7 nM to 712 nM depending on the receptor subtype. This suggests that compounds structurally related to 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one may also demonstrate similar properties .
Neuroprotective Effects
Research indicates that compounds within the pyrrolidine family can exert neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related pyrrolidine compounds suggest that they may possess bacteriostatic effects against both Gram-positive and Gram-negative bacteria. These findings warrant further exploration into the specific antimicrobial efficacy of 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one .
The biological activity of 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one is believed to be linked to its ability to interact with various biological targets:
- FGFRs : By inhibiting these receptors, the compound may disrupt signaling pathways critical for cancer cell proliferation.
- Neurotransmitter Receptors : Modulation of these receptors can lead to improved cognitive functions and protection against neuronal damage.
| Mechanism | Effect |
|---|---|
| FGFR Inhibition | Reduced tumor growth and metastasis |
| Neurotransmitter Modulation | Enhanced cognitive function and neuroprotection |
| Antimicrobial Activity | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one and related heterocycles?
- Methodological Guidance : One-pot multicomponent reactions (MCRs), such as the Ugi-3CR approach, are highly efficient for constructing polyheterocyclic frameworks. For example, pyrrolo[3,4-b]pyridin-5-ones can be synthesized via Ugi reactions using amines, aldehydes, isocyanides, and maleic anhydride in benzene, yielding products with defined stereochemistry and substituent diversity . Cyclization strategies involving lactims or sulfones, as demonstrated in the synthesis of benzothiazines, may also be adapted for analogous structures .
Q. How is the molecular structure of 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one confirmed experimentally?
- Methodological Guidance : Combine spectroscopic techniques:
- NMR : and NMR resolve proton environments and carbon frameworks. For example, pyrrolo[3,4-b]pyridinones show distinct peaks for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .
- X-ray Crystallography : Single-crystal analysis provides absolute stereochemical confirmation, as seen in ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (R-factor = 0.054) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one derivatives?
- Methodological Guidance :
- Temperature Control : Heating to 50°C during acidification (e.g., HCl addition) enhances solubility and reaction homogeneity, as shown in a 52.7% yield synthesis of a pyrrolidin-2-one hydrochloride .
- Catalyst Screening : Scandium triflate (Sc(OTf)₃) in Ugi reactions improves reaction rates and regioselectivity for pyrrolo-pyridinones .
- Solvent Selection : Benzene (PhH) is preferred for Ugi reactions due to its inertness and ability to stabilize intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Guidance :
- Comparative Analysis : Cross-validate NMR data with structurally similar compounds. For instance, discrepancies in carbonyl peaks can arise from solvent polarity or tautomerism; use deuterated DMSO for consistency .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₅H₁₁FN₂O₃ for methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, MW 286.26) to rule out impurities .
Q. How are structure-activity relationships (SARs) evaluated for pyrrolo-pyridine derivatives in pharmacological studies?
- Methodological Guidance :
- Functional Group Modulation : Introduce substituents (e.g., chloro, methoxy) at specific positions to assess binding affinity. For example, 4-alkoxy-6-methyl-pyrrolo[3,4-c]pyridinediones showed varied CRF-1 receptor antagonism depending on substituent size .
- In Vivo Pharmacokinetics : Use radiolabeled analogs (e.g., ) to track metabolic stability and tissue distribution, as demonstrated in studies on corticotropin-releasing factor antagonists .
Q. What analytical methods ensure purity and quality of 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one in preclinical research?
- Methodological Guidance :
- HPLC/LC-MS : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for baseline separation of impurities. A validated LC method achieved 99.5% purity for 4-methoxy-pyrrolo[3,4-c]pyridine derivatives .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition points >200°C) to ensure compound integrity during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
